Oenin - 7228-78-6

Oenin

Catalog Number: EVT-505938
CAS Number: 7228-78-6
Molecular Formula: C23H25ClO12
Molecular Weight: 528.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oenin, chemically known as malvidin 3-O-glucoside, is a natural anthocyanin predominantly found in red grapes and wines. [, , , ] It belongs to the flavonoid family of compounds known for their antioxidant properties. [, ] Oenin is a major contributor to the red color of many wines, and its color expression is influenced by various factors such as pH, concentration, and the presence of other compounds. [, , , , , , ]

Malvidin 3,5-diglucoside (Malvin)

Relevance: Malvin is structurally very similar to oenin (malvidin 3-O-glucoside), with the only difference being the presence of an additional glucose moiety at the 5 position in malvin []. This structural similarity translates to similar behavior in copigmentation studies, where both compounds show higher affinity for vinylcatechin dimers compared to catechin dimer B3 []. Both oenin and malvin are found naturally in grapes and wines.

Catechin-(4→8)-Oenin

Compound Description: Catechin-(4→8)-oenin is a pigment adduct formed through the condensation reaction between oenin (malvidin 3-O-glucoside) and catechin, a flavan-3-ol, during wine aging [, ]. This compound is found in red wine and contributes to its color properties.

Relevance: This compound represents a direct chemical modification of oenin, with the catechin moiety attached to the anthocyanin structure []. This structural change impacts its interaction with other wine components, such as vinylcatechin dimers and proanthocyanidins, showing weaker binding compared to oenin alone, potentially due to steric hindrance [].

1-Deoxyvescalagin-(1β→8)-Oenin

Compound Description: This compound is an anthocyano-ellagitannin hybrid pigment formed by the reaction between oenin and vescalagin, a C-glycosidic ellagitannin found in oak [, ]. This reaction occurs during wine aging in oak barrels and contributes to the color changes observed in the wine.

Relevance: The formation of 1-deoxyvescalagin-(1β→8)-oenin demonstrates oenin's reactivity with oak-derived compounds during wine aging [, ]. This reaction results in a significant bathochromic shift, enhancing the color stability of oenin and shifting the wine color from red towards purple [, ]. This highlights the role of oenin in the complex chemical reactions that occur during wine aging and influence its final sensory properties.

Cyanidin 3-glucoside (Kuromanin)

Relevance: Kuromanin serves as a relevant comparison point to oenin in studies analyzing the interaction of anthocyanins with other food components, such as gliadins in wheat flour []. While both are anthocyanins, their structural differences can lead to variations in their interactions and effects, highlighting the specificity of these interactions.

Pelargonidin 3-O-glucoside (Callistephin)

Relevance: Callistephin, along with kuromanin and oenin, are often studied comparatively in research investigating the impact of anthocyanin structure on their properties and interactions [, , , ]. This comparative approach helps elucidate structure-activity relationships and provides a broader understanding of anthocyanin behavior in different contexts.

Delphinidin 3-O-glucoside (Myrtillin)

Relevance: Myrtillin is often included in comparative studies alongside oenin and other anthocyanins, particularly in research focusing on their antioxidant activities and potential health benefits [, , ]. These comparisons help to understand how subtle structural variations among anthocyanins influence their biological activities.

Peonidin 3-O-glucoside

Relevance: Similar to other anthocyanins mentioned, peonidin 3-O-glucoside is often included in computational studies that compare the efficiency of different anthocyanin structures as potential dyes for applications like dye-sensitized solar cells (DSSCs) []. These studies highlight the importance of understanding the structure-property relationships of anthocyanins for various applications.

Catechin

Relevance: Catechin acts as a copigment for oenin, forming a complex that enhances the color stability of oenin in solution [, , , ]. This interaction is crucial for maintaining the desired red color in red wines, where both catechin and oenin are naturally present.

Epicatechin

Relevance: Both epicatechin and catechin are investigated for their ability to interact with and stabilize anthocyanins like oenin [, , , ]. Comparing their effects helps understand the influence of subtle structural differences on their interactions with anthocyanins.

Procyanidin B3

Relevance: Procyanidin B3, along with other proanthocyanidins, is investigated for its ability to interact with oenin and influence its color stability in red wine [, , ]. These studies aim to understand the role of different proanthocyanidin structures in modulating the sensory properties of wine.

Vinylcatechin Dimers

Relevance: These dimers exhibit a higher affinity for both oenin and malvin compared to procyanidin B3, indicating their significant role as copigments in wine [, ]. Their strong interaction contributes to stabilizing the color of red wine during aging.

Quercetin

Relevance: Quercetin is investigated for its copigmentation potential with oenin []. This interaction can influence the color stability and other properties of oenin-containing solutions, highlighting the complex interplay between different phenolic compounds in plant-based foods.

Syringic Acid

Relevance: Syringic acid has been studied for its copigmentation properties with oenin, highlighting the potential of phenolic acids to influence the color and stability of anthocyanins in various food systems [].

Procyanidin B2, B5, and C2

Relevance: Procyanidins B2, B5, and C2, with varying degrees of polymerization, were studied for their effects on the color stability of oenin solutions [, ]. These studies help understand how different proanthocyanidin structures influence anthocyanin behavior and contribute to the overall sensory properties of red wine.

Source

Oenin is predominantly sourced from grape skins and seeds, making it a significant component in winemaking. Its presence is particularly noted in red wines, where it plays a role in the wine's sensory attributes, including taste and aroma. Additionally, oenin can be found in other fruits and vegetables, albeit in smaller quantities.

Classification
  • Chemical Class: Flavonoid glycosides
  • Sub-class: Quercetin glycosides
  • IUPAC Name: (2S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one
Synthesis Analysis

Methods

The synthesis of oenin can be approached through various methods, including enzymatic extraction and chemical synthesis. Notably, enzymatic methods utilize specific enzymes to catalyze the glycosylation of quercetin with glucose to form oenin.

Technical Details

  1. Enzymatic Synthesis: This method employs glycosyltransferases that facilitate the transfer of sugar moieties to flavonoids.
  2. Chemical Synthesis: Traditional organic synthesis can also yield oenin through multi-step reactions involving protection-deprotection strategies and selective glycosylation.

The choice of synthesis method significantly affects the purity and yield of oenin. Enzymatic methods tend to produce higher yields with fewer by-products compared to chemical approaches.

Molecular Structure Analysis

Structure

Oenin has a complex molecular structure characterized by its flavonoid backbone. The key features include:

  • A chromone core structure.
  • Hydroxyl groups that contribute to its antioxidant properties.
  • A glucose moiety attached via a glycosidic bond.

Data

  • Molecular Formula: C₁₅H₁₆O₇
  • Molecular Weight: 320.29 g/mol
  • Melting Point: Typically ranges around 200 °C, depending on the purity.
Chemical Reactions Analysis

Reactions

Oenin participates in various chemical reactions typical of flavonoids, including oxidation and reduction processes. It can undergo:

  1. Oxidation: Leading to the formation of oenin derivatives.
  2. Hydrolysis: Under acidic or enzymatic conditions, releasing glucose and yielding aglycone forms.

Technical Details

The stability of oenin under different pH levels and temperatures is crucial for its applications in food science and pharmacology. The compound exhibits stability at neutral pH but may degrade under extreme acidic or alkaline conditions.

Mechanism of Action

Process

Oenin exerts its biological effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, contributing to potential health benefits such as anti-inflammatory effects and cardiovascular protection.

Data

Studies indicate that oenin modulates signaling pathways related to oxidative stress response, potentially influencing gene expression involved in cellular defense mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oenin typically appears as a yellowish crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.

Chemical Properties

  • pH Stability: Stable at neutral pH; sensitive to extreme pH levels.
  • Thermal Stability: Decomposes at elevated temperatures beyond 200 °C.

Relevant analyses indicate that oenin maintains its structural integrity under standard storage conditions but should be protected from light to prevent degradation.

Applications

Scientific Uses

Oenin has garnered interest for its potential applications in various fields:

  1. Food Industry: Used as a natural colorant and preservative due to its antioxidant properties.
  2. Pharmaceuticals: Investigated for its potential therapeutic effects against chronic diseases linked to oxidative stress.
  3. Cosmetics: Incorporated into formulations for its skin-protective properties.

Research continues to explore the full range of benefits associated with oenin, particularly regarding its health-promoting effects when consumed as part of a diet rich in fruits and vegetables.

Introduction to Oenin: Chemical Identity and Biological Significance

Structural Definition of Oenin as a Malvidin-3-Glucoside

Oenin is chemically defined as the 3-O-β-D-glucoside of malvidin, comprising the aglycone malvidin (an anthocyanidin) covalently linked via a glycosidic bond to a glucose moiety. Its molecular formula is C~23~H~25~O~12~+, with a chloride salt form (C~23~H~25~ClO~12~) having a molecular weight of 528.89 g/mol [1] [5]. The structure integrates a flavylium cation core – a distinctive tricyclic system consisting of two aromatic rings (A and B) bridged by a heterocyclic pyran ring (C) bearing a positive charge. The B ring features two methoxy groups (-OCH~3~) at the 3' and 5' positions, a defining characteristic of malvidin-type anthocyanidins contributing to its enhanced redness and stability compared to non-methylated analogues like cyanidin or delphinidin [1] [8].

The glucosylation at the C3 position profoundly impacts oenin's physicochemical behavior. This substitution increases water solubility compared to the aglycone malvidin and influences its reactivity, stability, and interaction dynamics. In aqueous environments like grape must or wine, oenin exists in a dynamic equilibrium involving several structural transformations sensitive to pH:

  • Flavylium cation (acidic pH): The dominant red form below pH 2.
  • Quinoidal base (pH 4-6): Exhibits violet/blue hues.
  • Carbinol pseudobase (pH 5-6): Colorless hemiketal form.
  • Chalcone (mildly acidic/neutral pH): Yellow, open-ring form [1] [3] [8].

Table 1: Key Structural Features of Oenin (Malvidin-3-O-glucoside)

FeatureDescription
IUPAC Name5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-benzopyran-1-ylium
SynonymsMalvidin-3-glucoside, Malvidin-3-O-β-D-glucoside, Malvidin-3-O-monoglucoside, Enin
Molecular FormulaC~23~H~25~O~12~⁺
Molecular Weight493.43 g/mol (cation), 528.89 g/mol (chloride salt)
Glycosideβ-D-Glucose attached at C3 position of malvidin aglycone
Key SubstituentsTwo methoxy (-OCH~3~) groups on B ring (positions 3' and 5'); Hydroxyl groups on A ring (5,7) and B ring (4')
ChargePositively charged flavylium ion core (under acidic conditions)

Taxonomic Classification Within Anthocyanins

Oenin belongs taxonomically to the anthocyanin class of phytochemicals, a major subclass within the broader flavonoid superfamily synthesized via the phenylpropanoid pathway in plants [3]. Anthocyanins are defined as glycosylated anthocyanidins. The specific aglycone defining oenin is malvidin, placing it within the malvidin-type anthocyanins. Within this subgroup, oenin is further classified as a monoglucoside due to the single glucose unit attached. This distinguishes it from diglucosides (like malvidin-3,5-di-O-glucoside) and acylated derivatives (e.g., malvidin-3-O-(6-p-coumaroyl)-glucoside) found in some grape varieties and other plants [3] [8].

Its position within the anthocyanin hierarchy can be summarized as:

  • Flavonoids > Anthocyanins > Malvidin derivatives > Malvidin-3-O-glucosides > Oenin (Malvidin-3-O-β-D-glucoside).

Among the six common anthocyanidin-3-glucosides found in Vitis vinifera (cyanidin-, peonidin-, delphinidin-, petunidin-, malvidin-3-glucoside), oenin is consistently the most prevalent in terms of concentration in red grape skins and consequently in the resulting wines, often constituting over 40% and sometimes exceeding 90% of the total anthocyanin content depending on the cultivar [7] [8]. Its relative abundance is attributed to the stabilizing effect of the methoxy groups and the enzymatic preferences in the grape's anthocyanin biosynthesis pathway favoring malvidin derivatives.

Natural Occurrence in Vitis vinifera and Other Plant Sources

Oenin is predominantly associated with grapes (Vitis vinifera L.) and red wine, where it serves as the quantitatively dominant anthocyanin. Its concentration varies significantly based on:

  • Grape Variety: Teinturier varieties (with pigmented pulp) generally have higher overall anthocyanin levels. Among standard varieties, Cabernet Sauvignon, Syrah, and Merlot typically exhibit high malvidin-3-glucoside concentrations. Pinot Noir, while lower in total anthocyanins, still has oenin as its major component. Norton grapes (Vitis aestivalis) have shown remarkably high levels (up to 888 mg/L reported) [3] [8].
  • Cultivation Conditions: Climate (sunlight exposure, temperature), soil type, water availability, and viticultural practices profoundly impact anthocyanin synthesis, including oenin.
  • Developmental Stage: Accumulation peaks during grape ripening (véraison) and is primarily localized in the skin of the berry (hypodermal cells), except in teinturier varieties where the pulp also contains anthocyanins [8] [9]. Vitis vinifera leaves, particularly in autumn or under stress, also contain anthocyanins, including oenin, often at concentrations up to ten times higher than found in the fruit kernels or pulp [3] [9].
  • Winemaking Techniques: Maceration time, temperature, and fermentation processes dramatically influence the extraction efficiency of oenin from skins into the must/wine.

Table 2: Occurrence of Oenin (Malvidin-3-glucoside) in Selected Sources

SourceRelative Abundance of OeninNotes
Vitis vinifera GrapesDominant anthocyanin in most red/black varieties. Concentration varies widely (e.g., Merlot: ~42-50% of total anthocyanins; Grenache: >90%) [8]Highest concentration in skins (hypodermis). Levels surge during véraison (ripening).
Red WineTypically 40-90% of total monomeric anthocyanins in young wines [8]. Absolute conc. range: ~100 mg/L to >500 mg/L, occasionally exceeding 2000 mg/L [8].Concentration declines during aging due to polymerization and formation of derived pigments.
Norton Grapes/WineReported levels up to 888 mg/L [3]Vitis aestivalis variety known for exceptionally high anthocyanin content.
Vitis vinifera LeavesPresent, often at higher concentrations (approx. 10x) than in fruit [3] [9]Particularly evident in red autumn leaves or leaves under stress. Methanolic extracts used for analysis.
Other FruitsMinor component in some berries (e.g., certain blueberries, cranberries, blackberries)Generally not the dominant anthocyanin; more common are cyanidin or delphinidin glucosides.
AçaíDetected, but not dominantCyanidin-3-glucoside is usually the major anthocyanin.
Purple CornPotentially present, but not majorCyanidin-3-glucoside and derivatives are typically dominant.

Beyond Vitis vinifera, oenin can be found, usually as a minor component, in various other anthocyanin-rich fruits and plants, including:

  • Certain Berries: Some species/varieties of blueberries, cranberries, and blackberries may contain detectable amounts.
  • Açaí Berry (Euterpe oleracea): Among its high anthocyanin content.
  • Purple Corn (Zea mays L.): While cyanidin derivatives dominate, malvidin glucosides may be present.
  • Ornamental Plants: Flowers like blue poppies (Meconopsis spp.) and specific tulips (Tulipa gesneriana, T. fosteriana, T. eichleri) [3].

However, its significance and abundance are unparalleled in grapes and wine, making it a true chemical signature of the Vitaceae family, particularly Vitis vinifera.

Historical Context of Oenin Discovery in Enology

The history of oenin is intrinsically linked to the history of winemaking itself, one of humanity's oldest biotechnological endeavors. While the chemical isolation and identification of oenin occurred relatively recently in chemical history, its presence has defined the appearance of red wine for millennia.

Archaeochemical evidence confirms winemaking using Vitis vinifera dates back to at least 6000 BC, identified through tartaric acid residues in pottery jars from the Neolithic sites of Gadachrili Gora and Shulaveri Gora in Georgia [4] [6]. These early winemakers, though unaware of the specific molecule, were selecting and cultivating grapes rich in anthocyanins like oenin. Ancient winemaking techniques, involving stomping grapes and allowing fermentation in large jars (qvevri) embedded in the ground [4], facilitated the extraction of oenin and other phenolics. The absence of resin markers in these earliest Georgian wines suggests they were likely "pure" grape wines, distinct from the resin-preserved wines found later (~5000 BC) at Hajji Firuz in Iran [4] [6].

The evolution of winemaking across ancient civilizations – Mesopotamia, Egypt, Greece, and Rome – involved refinements in vine cultivation and fermentation practices that implicitly optimized the extraction and stability of pigments like oenin [6] [10]. The Romans, in particular, advanced viticulture significantly, spreading Vitis vinifera cultivars across their empire and developing techniques like using wooden barrels for aging, which would have influenced the chemical reactions involving oenin over time [10].

The scientific journey to identify oenin began much later. The term "anthocyanin" was coined in 1835 by Ludwig Clamor Marquart to describe the blue pigments in flowers. The specific identification of pigments in grapes and wine accelerated with the development of chromatography in the 20th century. Malvidin was identified as a major grape anthocyanidin. The linkage of malvidin to glucose, forming the glucoside oenin (or enin), was subsequently elucidated. The name "oenin" itself derives from the Greek "oinos" (wine), cementing its historical and fundamental connection to enology. Its systematic name, malvidin-3-O-glucoside, reflects its chemical structure. The confirmation of its role as the primary pigment in young red wines and its participation in complex color stabilization mechanisms (self-association, copigmentation) and transformation reactions during aging (forming pyranoanthocyanins, polymeric pigments) became major research themes in enological chemistry throughout the late 20th and 21st centuries [1] [3] [8].

Properties

CAS Number

7228-78-6

Product Name

Oenin

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C23H25ClO12

Molecular Weight

528.9 g/mol

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H

InChI Key

YDIKCZBMBPOGFT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Synonyms

(3'-O-methyl-(3)H)malvidin-3-glucoside
malvidin-3-glucoside

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

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